PTH-tyrosine
Overview
Description
PTH-tyrosine is a derivative of the amino acid tyrosine, formed through the reaction with phenyl isothiocyanate. This compound is significant in the field of protein sequencing, particularly in the Edman degradation method, where it helps identify the N-terminal amino acid of peptides .
Mechanism of Action
Target of Action
PTH-Tyrosine, also known as Tyrosine phenylthiohydantoin or Phenylthiohydantoin-tyrosine, primarily targets the parathyroid hormone (PTH) receptors . These receptors are predominantly present on the cells of bone and kidney . The role of these receptors is to maintain the balance of plasma calcium and phosphate concentrations .
Mode of Action
This compound interacts with its targets, the PTH receptors, to regulate the serum calcium concentration through its effects on bone, kidney, and intestine . It influences bone remodeling, an ongoing process in which bone tissue is alternately resorbed and rebuilt over time . This compound indirectly stimulates osteoclast activity within the bone matrix, in an effort to release more ionic calcium into the blood to elevate a low serum calcium level .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a significant role in osteoblast signaling mechanism, regulation of PTH secretion and its transcription . It has been shown to regulate branching morphogenesis of mammary gland, fetus-directed transport of maternal calcium across the placental membrane, vascular smooth muscle relaxation and chondrocyte growth and differentiation, and as a regulator of pancreatic beta cell growth and functions .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to the regulation of calcium and phosphate homeostasis. It elevates the plasma ionized calcium concentration by influencing bone and renal tubular reabsorption of calcium and increasing intestinal absorption . Concurrently, this compound reduces plasma phosphate levels .
Biochemical Analysis
Biochemical Properties
Phenylthiohydantoin-tyrosine plays a significant role in biochemical reactions. It is involved in the Edman degradation process, which is a method of sequencing amino acids in a peptide . This process involves the reaction of phenyl isothiocyanate with an uncharged N-terminal amino group, under mildly alkaline conditions, to form a cyclical phenylthiocarbamoyl derivative . Then, under acidic conditions, this derivative of the terminal amino acid is cleaved as a thiazolinone derivative . The enzymes involved in these reactions interact with Phenylthiohydantoin-tyrosine to facilitate its conversion.
Cellular Effects
The effects of Phenylthiohydantoin-tyrosine on various types of cells and cellular processes are primarily related to its role in the Edman degradation process. This process influences cell function by enabling the determination of the amino acid sequence of peptides, which is crucial for understanding protein structure and function
Molecular Mechanism
The molecular mechanism of action of Phenylthiohydantoin-tyrosine involves its conversion during the Edman degradation process . This process involves binding interactions with biomolecules, specifically enzymes that facilitate the conversion of the amino-terminal residue to a phenylthiohydantoin (PTH) amino acid . This process does not typically involve enzyme inhibition or activation, but rather the conversion of one form of the molecule to another .
Temporal Effects in Laboratory Settings
The effects of Phenylthiohydantoin-tyrosine over time in laboratory settings are primarily related to its role in the Edman degradation process . This process provides rapid, sensitive, quantitative analysis of phenylthiohydantoin (PTH) amino acids formed during the degradation of proteins and peptides
Metabolic Pathways
Phenylthiohydantoin-tyrosine is involved in the tyrosine metabolic pathway This pathway includes several enzymes and cofactors that interact with Phenylthiohydantoin-tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tyrosine phenylthiohydantoin involves the reaction of tyrosine with phenyl isothiocyanate under mildly alkaline conditions. The reaction proceeds through the formation of a cyclical phenylthiocarbamoyl derivative, which is then cleaved under acidic conditions to form the stable phenylthiohydantoin derivative .
Industrial Production Methods: While the industrial production methods for tyrosine phenylthiohydantoin are not extensively documented, the process generally follows the principles of the Edman degradation method. This involves automated sequencing machines that can handle small quantities of peptides, making the process efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: PTH-tyrosine undergoes several types of chemical reactions, including:
Oxidation: The phenol group in tyrosine can be oxidized to form quinones.
Reduction: The nitro group in phenylthiohydantoin can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
PTH-tyrosine has a wide range of applications in scientific research:
Chemistry: Used in the Edman degradation method for sequencing peptides and proteins.
Biology: Helps in understanding protein structure and function by identifying the N-terminal amino acids.
Medicine: Used in the study of diseases related to protein misfolding and degradation.
Industry: Applied in the production of synthetic peptides and proteins for research and therapeutic purposes.
Comparison with Similar Compounds
Phenylalanine phenylthiohydantoin: Similar in structure but derived from phenylalanine instead of tyrosine.
Tryptophan phenylthiohydantoin: Derived from tryptophan and used in similar sequencing methods.
Uniqueness: PTH-tyrosine is unique due to the presence of the phenol group in tyrosine, which allows for additional chemical modifications and interactions compared to other amino acid derivatives .
Properties
IUPAC Name |
5-[(4-hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-13-8-6-11(7-9-13)10-14-15(20)18(16(21)17-14)12-4-2-1-3-5-12/h1-9,14,19H,10H2,(H,17,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFDDJINTNHAEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952067 | |
Record name | 5-[(4-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70952067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4332-95-0, 29588-08-7 | |
Record name | Tyrosine phenylthiohydantoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4332-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Imidazolidinone, 5-((4-hydroxyphenyl)methyl)-3-phenyl-2-thioxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004332950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-5-((4-Hydroxyphenyl)methyl)-3-phenyl-2-thioxoimidazolidin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029588087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrosine phenylthiohydantoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96434 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-[(4-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70952067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-5-[(4-hydroxyphenyl)methyl]-3-phenyl-2-thioxoimidazolidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.171 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Phenylthiohydantoin-tyrosine be detected electrochemically?
A1: Yes, Phenylthiohydantoin-tyrosine can be detected using adsorptive stripping voltammetry. While it does not have a distinct electrochemical signal itself, it degrades in pH 8.0 phosphate buffer to form sulfide. This sulfide can be detected electrochemically at a hanging mercury drop electrode due to the formation of mercury(II) sulfide. This method allows for detection in concentrations ranging from 2 × 10–8 to at least 2 × 10–7M. []
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